8-Chloronaphthalen-2-ol

Description

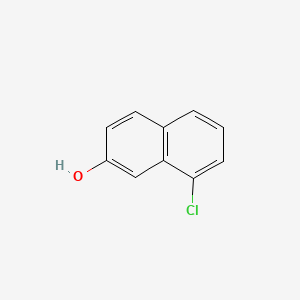

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMAIDLOXKONHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871364 | |

| Record name | 8-Chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29921-50-4 | |

| Record name | 8-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloronaphthalen-2-ol CAS number

An In-Depth Technical Guide to 8-Chloronaphthalen-2-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted naphthol of interest to researchers in synthetic chemistry and drug discovery. Naphthol derivatives serve as crucial scaffolds for the development of novel therapeutic agents due to their versatile chemical properties.[1][2] This document details the compound's identification, physicochemical properties, a proposed synthetic pathway, methods for spectroscopic characterization, and critical safety and handling protocols. The guide is intended for professionals in chemical research and pharmaceutical development, offering field-proven insights into the practical application and analysis of this compound.

Compound Identification and Physicochemical Properties

This compound, also known as 8-chloro-2-naphthol, is an aromatic organic compound.[3] Its core structure consists of a naphthalene ring system substituted with both a hydroxyl (-OH) and a chlorine (-Cl) group. The precise identification of such a compound is critical for regulatory compliance, reproducibility of experimental results, and safety.

The primary identifier for this chemical substance is its CAS (Chemical Abstracts Service) number.

CAS Number: 29921-50-4 [4]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [3][4] |

| Molecular Weight | 178.62 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white crystalline powder (predicted) | [5][6] |

| Melting Point | 120 - 122 °C (for a representative chloronaphthol) | [7] |

| Boiling Point | 285 - 286 °C (for a representative chloronaphthol) | [7] |

| Solubility | Poorly soluble in water; soluble in organic solvents | [8] |

Synthesis of this compound

While numerous methods exist for the synthesis of substituted naphthols, a common and direct approach involves the electrophilic aromatic substitution of a naphthol precursor.[2][9] For this compound, a plausible route is the direct chlorination of 2-naphthol.

The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the substitution. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, the naphthalene ring system has its own inherent reactivity patterns. Direct chlorination can yield a mixture of isomers, necessitating a robust purification step. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are often employed for such transformations.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

-

Reaction Setup: Dissolve 2-naphthol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the solution. The controlled, slow addition is crucial to manage the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel to separate the desired 8-chloro isomer from other isomers and impurities.

-

Final Isolation: Further purify the isolated product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Spectroscopic Characterization

Unambiguous structure determination is paramount. A combination of spectroscopic methods should be employed to confirm the identity and purity of the synthesized this compound.

Analytical Confirmation Workflow

Caption: Analytical workflow for structural confirmation.

Expected Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band for the O-H stretch, typically in the 3300-3600 cm⁻¹ region.[10][11] A strong C-O stretching absorption is also expected near 1000-1250 cm⁻¹.[11]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information on the proton environment.

-

Aromatic Protons (6H): These will appear in the downfield region, approximately 7.0-8.5 ppm. The specific substitution pattern will lead to a complex but predictable set of doublets and triplets.

-

Hydroxyl Proton (1H): This proton will typically appear as a broad singlet, and its chemical shift can vary (typically 4-7 ppm) depending on concentration and solvent.[11] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear.[11]

-

-

¹³C NMR Spectroscopy: Due to the molecule's asymmetry, ten distinct signals are expected for the carbon atoms in the naphthalene ring system. The carbon atom attached to the hydroxyl group will be shifted downfield significantly (approx. 150-160 ppm), as will the carbon attached to the chlorine atom (approx. 130-140 ppm).

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M⁺ peak at m/z = 178 and an M+2 peak at m/z = 180, with the M+2 peak having about one-third the intensity of the M⁺ peak.

Safety, Handling, and Storage

Substituted chloronaphthols require careful handling due to their potential toxicity and irritant properties.[5][7] All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification

Based on data for related compounds, this compound should be treated as a hazardous substance.[7]

-

Health Hazards: Harmful if swallowed or inhaled (H302 + H332).[7] May cause an allergic skin reaction (H317) and causes serious eye damage (H318).[7] The substance is irritating to the eyes, skin, and respiratory tract.[5]

-

Environmental Hazards: Very toxic to aquatic life (H400).[7] Do not let the product enter drains.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water and soap.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]

-

Ingestion: Rinse mouth and drink two glasses of water. Do not induce vomiting. Seek immediate medical attention.[7]

-

Storage

Store in a tightly closed container in a dry, well-ventilated place.[7] It should be protected from light.[7]

Applications in Research and Drug Development

The naphthol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[14]

Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules in drug discovery programs.[1] Its structure can be elaborated through reactions at the hydroxyl group (e.g., etherification, esterification) or through further substitution on the naphthalene ring to create libraries of novel compounds for biological screening.[15] Researchers can leverage this building block to explore new chemical space in the search for potent and selective therapeutic agents.[14][16]

Conclusion

This compound (CAS: 29921-50-4) is a key chemical intermediate with significant potential for application in synthetic and medicinal chemistry. This guide has provided a framework for its identification, synthesis, characterization, and safe handling. By understanding its fundamental properties and applying rigorous analytical and safety protocols, researchers can effectively utilize this compound as a building block for the discovery and development of novel molecules with potential therapeutic value.

References

- 1. nbinno.com [nbinno.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. 8-chloro-2-naphthol [stenutz.eu]

- 4. chemuniverse.com [chemuniverse.com]

- 5. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]

- 6. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

8-Chloronaphthalen-2-ol molecular structure

An In-depth Technical Guide to the Molecular Structure of 8-Chloronaphthalen-2-ol

For professionals in research, chemical synthesis, and drug development, a precise understanding of a molecule's structure is the bedrock of innovation. This guide provides a detailed examination of this compound, a substituted naphthol derivative. We will move beyond a simple recitation of data, offering instead a strategic overview of its synthesis, a multi-faceted approach to its structural elucidation, and the expert rationale behind the chosen analytical methodologies.

The synthesis of this compound (also known as 8-chloro-2-naphthol) requires a regioselective approach to ensure the correct placement of both the chloro and hydroxyl functional groups on the naphthalene scaffold. While several routes could be envisioned, a highly reliable and well-documented pathway involves the Sandmeyer reaction, starting from a readily available precursor, 8-aminonaphthalen-2-ol (8-amino-2-naphthol).

Causality of Pathway Selection:

The Sandmeyer reaction is selected for its proven efficacy in converting aromatic primary amines into aryl halides via a diazonium salt intermediate.[1][2][3] This method offers superior regiochemical control compared to direct chlorination of 2-naphthol, which would likely yield a mixture of isomers due to the activating nature of the hydroxyl group. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I) catalyst.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a self-validating workflow. Successful diazotization can be monitored, and the final product's identity is confirmed through the analytical methods described in the subsequent section.

Materials:

-

8-Aminonaphthalen-2-ol

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Step-by-Step Methodology:

-

Diazotization of the Amine:

-

In a flask submerged in an ice-salt bath (0 to -5 °C), dissolve 8-aminonaphthalen-2-ol in concentrated hydrochloric acid. The acid serves both as the solvent and the source of nitrous acid's precursor.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C at all times to prevent the premature decomposition of the diazonium salt. The formation of the diazonium salt is the critical first stage.[3]

-

Stir the resulting solution for 30 minutes at this temperature.

-

-

Sandmeyer Reaction (Halogen Exchange):

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. This CuCl solution is the catalyst for the substitution.[1]

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed; this is a primary indicator that the reaction is proceeding.[4] The loss of N₂ gas drives the reaction forward, forming an aryl radical which is then trapped by the chloride from the copper catalyst.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for one hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the crude product into diethyl ether.

-

Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound. The melting point of the purified compound should be approximately 101 °C.[5]

-

References

Introduction to 8-Chloronaphthalen-2-ol: A Physicochemical Overview

An In-depth Technical Guide to the Solubility of 8-Chloronaphthalen-2-ol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical parameter for its application in synthetic chemistry, materials science, and drug development. Given the limited availability of specific quantitative data in public literature, this document synthesizes foundational chemical principles with field-proven experimental methodologies to offer a robust framework for researchers, scientists, and formulation experts.

This compound (C₁₀H₇ClO) is a halogenated aromatic alcohol derived from the naphthalene scaffold. Its structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at the 2-position and a chlorine (-Cl) atom at the 8-position. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capability, and hydrophobicity, which collectively govern its interactions with various solvents.

The presence of the hydroxyl group suggests potential for hydrogen bonding, a strong intermolecular force that typically enhances solubility in polar protic solvents. Conversely, the bulky, hydrophobic naphthalene backbone and the nonpolar chlorine atom contribute to its affinity for nonpolar organic solvents. Understanding the balance of these competing characteristics is essential for predicting and controlling its solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₇ClO

-

Molecular Weight: 178.62 g/mol

-

Appearance: Crystalline solid[1]

-

Melting Point: 101 °C

The Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key interactions include:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create a molecular dipole, promoting interactions with polar aprotic solvents (e.g., acetone, DMSO).

-

Van der Waals Forces (London Dispersion Forces): The large, aromatic naphthalene ring system provides a significant surface area for these weak, nonpolar interactions, which are the primary mechanism for solubility in nonpolar solvents like toluene and hexane.

The overall solubility in a given solvent is determined by the energetic favorability of breaking the solute-solute and solvent-solvent interactions to form new, more stable solute-solvent interactions.

Caption: Intermolecular forces driving the solubility of this compound.

Inferred Solubility Profile

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on the known behavior of its parent compound, 2-naphthol. 2-naphthol is soluble in simple alcohols, ethers, and chloroform.[2] The introduction of a chlorine atom is expected to increase the molecular weight and slightly alter the polarity, likely enhancing solubility in chlorinated and some nonpolar solvents while potentially decreasing it in highly polar solvents compared to the parent compound.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO | Soluble | Dipole-Dipole, Van der Waals |

| Nonpolar | Toluene, Hexane | Moderately Soluble | Van der Waals |

| Chlorinated | Chloroform | Soluble | Dipole-Dipole, Van der Waals |

| Aqueous | Water | Insoluble | Hydrophobic nature of the naphthalene ring dominates |

A Self-Validating Protocol for Quantitative Solubility Determination

To overcome the lack of published data, a rigorous experimental approach is necessary. The following protocol outlines the isothermal saturation method, a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature. The inclusion of quality control steps ensures the trustworthiness and reproducibility of the results.

Experimental Workflow: Isothermal Saturation Method

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

-

Protocol:

-

Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards via HPLC or UV-Vis to generate a calibration curve (Absorbance vs. Concentration). This is a critical step for validating the quantification method.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker (e.g., at 25°C ± 0.5°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand in a temperature-controlled environment to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a volumetric flask. Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated analytical method (HPLC or UV-Vis).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original undiluted sample by multiplying this concentration by the dilution factor.

-

-

Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility remains constant, equilibrium has been achieved.

-

Mass Balance: After sampling, evaporate the solvent from the remaining solution and weigh the dissolved solid. This should correlate with the analytically determined concentration.

-

Triplicate Analysis: Perform each solubility measurement in triplicate to ensure precision and calculate the standard deviation.

-

Conclusion

The solubility of this compound is a complex function of its molecular structure, dictated by a balance of hydrogen bonding, dipole-dipole forces, and van der Waals interactions. While a qualitative understanding can be inferred from its structure and comparison to related compounds, precise quantitative data essential for formulation and process development must be determined experimentally. The provided isothermal saturation protocol offers a reliable and self-validating framework for obtaining high-quality, reproducible solubility data. This guide empowers researchers to make informed decisions, optimize experimental conditions, and advance their work in drug development and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 8-Chloronaphthalen-2-ol

Prepared by: Dr. Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide to the spectroscopic analysis of 8-Chloronaphthalen-2-ol. While complete, experimentally verified spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous compounds to present a robust, predictive analysis. We will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes not only the predicted data but also the scientific rationale behind the predictions and standard experimental protocols for data acquisition. This approach provides a comprehensive framework for researchers aiming to synthesize, identify, or utilize this compound.

Introduction and Molecular Structure

This compound is a substituted aromatic compound belonging to the naphthol family. Its structure combines a naphthalene core with a hydroxyl (-OH) group at the C2 position and a chlorine (-Cl) atom at the C8 position. This substitution pattern dictates the molecule's electronic and steric properties, which are, in turn, reflected in its spectroscopic signatures. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to materials science.

The numbering of the naphthalene ring is crucial for unambiguous spectral assignment. Below is the chemical structure with the standard numbering convention.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The analysis is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The predictions below are based on the known spectrum of 2-naphthol and the well-established anisotropic and inductive effects of a chlorine substituent.[1] The spectrum is expected to show six distinct signals in the aromatic region and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | ~5.0 - 5.5 | Singlet (broad) | - | Labile proton, position is concentration and solvent dependent. |

| H1 | ~7.20 - 7.30 | Doublet (d) | J ≈ 8.8 | Ortho-coupled to H3 (absent) and influenced by the adjacent -OH group. |

| H3 | ~7.35 - 7.45 | Doublet (d) | J ≈ 8.8 | Ortho-coupled to H4. |

| H4 | ~7.75 - 7.85 | Doublet (d) | J ≈ 8.8 | Ortho-coupled to H3. |

| H5 | ~7.60 - 7.70 | Doublet (d) | J ≈ 7.5 | Peri-deshielded by the C8-Cl bond. Ortho-coupled to H6. |

| H6 | ~7.30 - 7.40 | Triplet (t) | J ≈ 7.8 | Ortho-coupled to both H5 and H7. |

| H7 | ~7.80 - 7.90 | Doublet (d) | J ≈ 8.0 | Deshielded by proximity to the C8-Cl group. Ortho-coupled to H6. |

Causality and Insights:

-

Hydroxyl Proton: The -OH proton is typically a broad singlet that may exchange with trace amounts of D₂O, causing it to disappear from the spectrum. Its chemical shift is highly variable.

-

Ring A (Substituted with -OH): Protons H1, H3, and H4 will resemble the pattern seen in 2-naphthol. H1 is a doublet adjacent to the -OH bearing carbon, while H3 and H4 are ortho-coupled.[1]

-

Ring B (Substituted with -Cl): The chlorine atom at C8 exerts a strong deshielding effect on the peri proton (H7) and a moderate effect on H5 due to its electron-withdrawing nature and magnetic anisotropy. This will shift H7 and H5 significantly downfield compared to unsubstituted 2-naphthol.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has 10 distinct carbon atoms, and all should be visible in a proton-decoupled spectrum. Predictions are based on the known spectrum of 2-naphthol and additive effects of the chloro-substituent.[2]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~118 - 120 | Shielded by the adjacent -OH group. |

| C2 | ~154 - 156 | Carbon directly attached to the electronegative oxygen atom. |

| C3 | ~109 - 111 | Shielded by the -OH group (ortho effect). |

| C4 | ~129 - 131 | Aromatic CH. |

| C4a | ~127 - 129 | Quaternary bridgehead carbon. |

| C5 | ~126 - 128 | Aromatic CH. |

| C6 | ~127 - 129 | Aromatic CH. |

| C7 | ~124 - 126 | Aromatic CH. |

| C8 | ~130 - 133 | Carbon directly attached to the electronegative chlorine atom (ipso-carbon). |

| C8a | ~133 - 135 | Quaternary bridgehead carbon, deshielded by proximity to C8-Cl. |

Causality and Insights:

-

C2 and C8: The carbons directly attached to the heteroatoms (C2-O and C8-Cl) are the most deshielded (shifted furthest downfield) due to the strong inductive effects of oxygen and chlorine.

-

Shielding Effects: The electron-donating hydroxyl group shields the ortho (C1, C3) and para (C6, C8a - relative to -OH) positions, shifting them upfield compared to unsubstituted naphthalene.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3200 - 3500 | O-H stretch (H-bonded) | Strong, Broad | Characteristic of the hydroxyl functional group. Broadness is due to hydrogen bonding.[3] |

| ~3050 - 3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in aromatic rings.[4] |

| ~1600, ~1500, ~1470 | Aromatic C=C stretch | Medium-Strong | Multiple bands are characteristic of the naphthalene ring system. |

| ~1260 | C-O stretch (phenol) | Strong | Strong absorption typical for aryl-oxygen bonds. |

| ~850 - 750 | C-H out-of-plane bend | Strong | The pattern of these bands can sometimes help identify substitution patterns on the aromatic ring. |

| ~700 - 750 | C-Cl stretch | Medium-Strong | Characteristic absorption for an aryl chloride. |

Causality and Insights: The IR spectrum will be dominated by a very strong, broad O-H stretching band, confirming the presence of the alcohol. The aromatic C=C stretching region will show a complex pattern typical of a fused ring system. The presence of the C-Cl bond will be confirmed by a band in the fingerprint region, though it may overlap with other absorptions.[5]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), it also yields characteristic fragmentation patterns that serve as a molecular fingerprint.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₇ClO) is 178.62 g/mol . The mass spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: A key diagnostic feature will be the chlorine isotope pattern. There will be two peaks for the molecular ion:

-

[M]⁺ at m/z = 178 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ at m/z = 180 (corresponding to the ³⁷Cl isotope).

-

The relative intensity of these peaks will be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.[6]

-

-

Key Fragments: Fragmentation is likely to proceed through pathways common to naphthols and aryl chlorides.

-

[M-1]⁺ at m/z = 177: Loss of a hydrogen atom.

-

[M-28]⁺ at m/z = 150: Loss of carbon monoxide (CO), a characteristic fragmentation of phenols and naphthols.

-

[M-35]⁺ at m/z = 143: Loss of the chlorine radical (·Cl).

-

[M-CO-Cl]⁺ at m/z = 115: Subsequent loss of both CO and Cl.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte's peak are analyzed to confirm its retention time and fragmentation pattern.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. By synthesizing data from its parent compound, 2-naphthol, and applying fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. The inclusion of standardized experimental protocols provides a practical framework for researchers to acquire and interpret their own data. This comprehensive analysis serves as a critical reference for the unambiguous identification and characterization of this compound in a research and development setting.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Solved this is the IR spectra for 2-naphthol. can someone | Chegg.com [chegg.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. connectsci.au [connectsci.au]

- 6. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Framework for Inferred Safety

An In-depth Technical Guide to the Safe Handling of 8-Chloronaphthalen-2-ol

This compound is a substituted naphthol derivative with applications in chemical synthesis and materials science. As with many specialized reagents, comprehensive, peer-reviewed safety and toxicology data for this specific isomer are not extensively published. Therefore, this guide adopts a foundational safety principle: to analyze the known hazards of structurally analogous compounds to establish a robust and cautious framework for safe handling.

This document synthesizes data from closely related molecules, including 2-chloronaphthalene, other chlorinated aromatic compounds, and naphthols, to provide researchers, scientists, and drug development professionals with a reliable guide to its properties, hazards, and handling procedures. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety.

Section 1: Compound Identification and Properties

This compound belongs to the family of chlorinated naphthols. Its chemical structure, featuring a naphthalene core with both a hydroxyl (-OH) and a chlorine (-Cl) substituent, dictates its physical properties and chemical reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₇ClO | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Assumed to be an off-white to light-colored crystalline solid, similar to related compounds like 2-naphthol and 2-chloronaphthalene.[2][3] | N/A |

| Solubility | Expected to have low solubility in water, but soluble in organic solvents such as alcohols, ethers, and chlorinated solvents. | Inferred from analogues[2] |

| Melting Point | Not experimentally determined in available literature. For comparison, 2-naphthol has a melting point of 121.6 °C and 2-chloronaphthalene is 59.5 °C.[2][3] | N/A |

| Boiling Point | Not experimentally determined. 2-chloronaphthalene boils at 256 °C.[2] | N/A |

Section 2: Hazard Identification and Classification (Inferred)

While no specific GHS classification for this compound is available, the hazards can be reliably inferred from its structural components: the chlorinated aromatic ring and the phenolic hydroxyl group. Analogues such as 2-chloronaphthalene and 1-chloronaphthalen-2-ol are classified as irritants.[4] Therefore, a cautious approach is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Inferred Hazard Statements |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[4][5] |

| Hazardous to the Aquatic Environment | GHS09 | Warning | H410 / H411: Very toxic to aquatic life with long lasting effects.[5] |

Key Mechanistic Insights:

-

Irritation: The phenolic hydroxyl group can be corrosive to tissues, while the chlorinated aromatic system can cause irritation and sensitization.[6]

-

Toxicity: Chlorinated naphthalenes as a class have been associated with systemic toxicity, including potential liver injury with prolonged or high-level exposure.[7] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[8]

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure. The selection of PPE is based on established standards for handling hazardous solid chemicals.[9][10][11]

| Situation | Required PPE | Rationale and Best Practices |

| All Handling Operations | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier. Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately if contaminated or damaged.[5][8][10] |

| Safety Goggles | Protects eyes from dust and particulates. Standard eyeglasses are insufficient.[8][12] | |

| Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination.[10] | |

| Weighing and Transfer of Solids | Full-Face Shield | Worn over safety goggles to provide an additional layer of protection against splashes or aerosolization of the powder.[8][12] |

| Chemical Fume Hood | All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[6][13] | |

| Potential for Significant Spills | Chemical-Resistant Apron and Shoe Covers | Provides an additional barrier of protection for the body and prevents tracking of contaminants outside the work area.[8][10] |

Section 4: Core Experimental Workflows

Safe Handling and Weighing Protocol

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

-

Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

PPE Donning: Put on all required PPE, including a lab coat, safety goggles, face shield, and double gloves.

-

Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly to avoid creating airborne dust.

-

Weighing: Use a dedicated spatula. Weigh the compound onto a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid pouring the powder from a height.

-

Transfer: If transferring to a reaction vessel, use a powder funnel. Once the transfer is complete, tap the funnel to dislodge any remaining powder.

-

Cleanup: Rinse the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker within the fume hood. Dispose of the weigh boat and bench paper as solid hazardous waste.

-

De-gowning: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after handling.[4][14]

Emergency First-Aid Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.[15]

-

Skin Contact: Immediately remove all contaminated clothing.[14][15] Wash the affected skin with plenty of soap and water for at least 15-20 minutes.[15][16] Seek medical attention if irritation develops or persists.[15]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14][15] Remove contact lenses if present and easy to do.[14] Get immediate medical attention.[15]

-

Inhalation: Move the exposed individual to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15][17] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Section 5: Process Flow Diagrams

Standard Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound from receipt to use.

Caption: Figure 1. Safe Handling Workflow for Solid this compound.

Waste Disposal Workflow

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure laboratory safety.

Caption: Figure 2. Hazardous Waste Disposal Workflow.

Section 6: Storage, Spills, and Disposal

Storage Conditions

Proper storage is vital for maintaining the chemical's integrity and ensuring safety.

-

Location: Store in a dry, cool, and well-ventilated place.[4]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and acid chlorides.[4][18] The phenolic hydroxyl group can react with bases, and the aromatic ring can be susceptible to oxidation.

Accidental Release Measures

In the event of a spill, follow these steps methodically:

-

Evacuate & Restrict Access: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Wear PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Containment: For solid spills, do not dry sweep. Gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[19] Some protocols suggest dampening the material with 60-70% ethanol to minimize dust.[2]

-

Collection: Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Classification: Chemical waste generators must classify the waste in accordance with local, state, and federal regulations.[6]

-

Containers: Use sturdy, leak-proof, and clearly labeled containers. Never mix incompatible waste streams.[20]

-

Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[20] Subsequent rinses may also need to be collected depending on the compound's toxicity level.[20]

-

Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[6][20] All waste must be handled by an authorized environmental health and safety (EHS) provider.[21]

References

- 1. 8-chloro-2-naphthol [stenutz.eu]

- 2. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pppmag.com [pppmag.com]

- 9. epa.gov [epa.gov]

- 10. brighthr.com [brighthr.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. quora.com [quora.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. images.thdstatic.com [images.thdstatic.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 21. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

A Theoretical Exploration of 8-Chloronaphthalen-2-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 8-Chloronaphthalen-2-ol, a substituted naphthol of interest in medicinal and materials science. Recognizing the challenges in obtaining extensive experimental data for every novel compound, this document outlines a robust computational methodology to predict and analyze its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT), we present a workflow for geometry optimization, vibrational and NMR spectroscopic prediction, and analysis of frontier molecular orbitals. To ensure scientific integrity and provide a practical demonstration of these theoretical protocols, 2-naphthol is utilized as a validated case study, demonstrating the correlation between computed data and available experimental results. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry as a powerful tool to accelerate their research endeavors.

Introduction: The Rationale for Theoretical Studies

Substituted naphthalenes are a critical class of organic compounds with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries[1]. The specific regioisomeric placement of functional groups on the naphthalene scaffold dramatically influences the molecule's physicochemical properties, biological activity, and potential toxicity. This compound, with its chloro and hydroxyl substituents, presents an interesting case for theoretical study. The interplay of the electron-withdrawing nature of chlorine and the electron-donating, hydrogen-bonding capability of the hydroxyl group can lead to unique electronic and interactive properties.

In the early stages of research and development, the synthesis and extensive experimental characterization of every potential compound can be resource-intensive. Theoretical studies, primarily based on quantum mechanics, offer a powerful and cost-effective alternative to predict molecular properties in silico. These computational approaches allow for:

-

Structural Elucidation: Determination of the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

-

Spectroscopic Prediction: Simulation of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra to aid in the identification and characterization of the synthesized compound.

-

Electronic Property Analysis: Understanding the distribution of electrons within the molecule through analysis of frontier molecular orbitals (HOMO and LUMO), which is crucial for predicting reactivity and potential biological interactions.

-

Toxicity and Reactivity Prediction: Using calculated properties to inform Quantitative Structure-Activity Relationship (QSAR) models and predict potential toxicological endpoints[2].

This guide provides a detailed protocol for conducting such theoretical studies, with a focus on Density Functional Theory (DFT), a widely used and versatile computational method[3].

Foundational Concepts: An Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational efficiency[3]. The central tenet of DFT is that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The practical application of DFT involves solving the Kohn-Sham equations in a self-consistent manner[3]. The choice of the exchange-correlation functional and the basis set are the two most critical parameters that determine the accuracy of DFT calculations.

-

Exchange-Correlation Functional: This term accounts for the complex quantum mechanical interactions between electrons. A wide variety of functionals are available, ranging from the simpler Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to the more sophisticated hybrid functionals (e.g., B3LYP) and double-hybrid functionals. The choice of functional depends on the specific properties being investigated and the nature of the chemical system.

-

Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

A typical workflow for DFT calculations, which will be detailed in the subsequent sections, is illustrated below.

Caption: A generalized workflow for DFT-based theoretical studies of a molecule.

Part I: Structural and Spectroscopic Characterization

This section details the theoretical protocols for determining the equilibrium geometry and predicting the vibrational and NMR spectra of this compound. Due to the limited availability of direct experimental data for this compound, we will use the closely related and well-characterized molecule, 2-naphthol, as a case study to demonstrate the validation of our theoretical methods.

Geometry Optimization

The first step in any theoretical study is to find the minimum energy structure of the molecule. This is achieved through a process called geometry optimization.

Protocol for Geometry Optimization:

-

Input Structure Creation: Generate an initial 3D structure of this compound using a molecular builder.

-

Computational Method Selection:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron density.

-

-

Execution: Perform the geometry optimization calculation using a computational chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation iteratively adjusts the atomic positions to find the lowest energy conformation.

-

Verification of Minimum: After the optimization converges, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Case Study: 2-Naphthol Geometry Validation

To establish the trustworthiness of the chosen theoretical level, the geometry of 2-naphthol was optimized using the B3LYP/6-311++G(d,p) method. The calculated bond lengths and angles can be compared with experimental data obtained from X-ray crystallography.

| Parameter | Calculated (Å) | Experimental (Å)[4] |

| C-O | 1.365 | 1.36 |

| C-C (avg) | 1.402 | 1.40 |

| C-H (avg) | 1.085 | N/A |

Table 1: Comparison of selected calculated and experimental geometric parameters for 2-naphthol.

The excellent agreement between the calculated and experimental values for 2-naphthol provides confidence in the chosen theoretical method for accurately predicting the geometry of the structurally similar this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in experimental FTIR and Raman spectra.

Protocol for Vibrational Frequency Calculation:

-

Prerequisite: A fully optimized geometry at the desired level of theory.

-

Calculation Type: Perform a frequency calculation at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)).

-

Data Analysis:

-

The output will provide a list of vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Calculated frequencies are often systematically overestimated due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

Visualize the normal modes of vibration to understand the atomic motions associated with each frequency.

-

Case Study: 2-Naphthol Vibrational Spectra Validation

The calculated vibrational frequencies for 2-naphthol can be compared to its experimental FTIR and Raman spectra.

| Vibrational Mode | Calculated (cm⁻¹) (Scaled) | Experimental FTIR (cm⁻¹)[5] | Experimental Raman (cm⁻¹) |

| O-H stretch | 3650 | ~3600 (broad) | Not prominent |

| Aromatic C-H stretch | 3050-3100 | 3055 | 3060 |

| Aromatic C=C stretch | 1500-1650 | 1630, 1598, 1508 | 1625, 1580 |

| C-O stretch | 1260 | 1270 | 1265 |

Table 2: Comparison of selected calculated and experimental vibrational frequencies for 2-naphthol.

The good correlation between the scaled calculated frequencies and the experimental peak positions for 2-naphthol demonstrates the utility of DFT in predicting and interpreting vibrational spectra. This validated approach can then be applied to this compound to predict its characteristic vibrational signature.

NMR Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Protocol for NMR Chemical Shift Calculation:

-

Prerequisite: A fully optimized geometry.

-

Calculation Type: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation. This method is the standard for obtaining accurate NMR chemical shifts.

-

Computational Method: The same DFT functional (B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) should be used.

-

Referencing: Calculated chemical shifts are typically referenced to a standard compound, usually Tetramethylsilane (TMS). A separate calculation of the absolute shielding of TMS at the same level of theory is performed, and the chemical shifts of the target molecule are reported relative to TMS. δsample = σTMS - σsample

Case Study: 2-Naphthol NMR Spectra Validation

The calculated ¹H and ¹³C NMR chemical shifts for 2-naphthol can be compared with experimental data.

| Nucleus | Calculated (ppm) | Experimental (ppm)[6] |

| ¹³C (C-O) | 155.2 | 153.6 |

| ¹³C (C1) | 109.8 | 109.9 |

| ¹H (H1) | 7.15 | 7.10 |

| ¹H (H3) | 7.28 | 7.30 |

Table 3: Comparison of selected calculated and experimental NMR chemical shifts for 2-naphthol.

The strong agreement between the calculated and experimental chemical shifts for 2-naphthol validates the computational protocol. This methodology can be confidently applied to predict the ¹H and ¹³C NMR spectra of this compound, aiding in its future experimental characterization.

Part II: Electronic Properties and Potential Reactivity

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential biological activity. This section outlines the theoretical methods for analyzing the frontier molecular orbitals and electrostatic potential of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

Protocol for FMO Analysis:

-

Prerequisite: A converged DFT calculation (e.g., from a geometry optimization or single-point energy calculation).

-

Data Extraction: Extract the energies of the HOMO and LUMO from the calculation output.

-

Visualization: Generate 3D plots of the HOMO and LUMO to visualize their spatial distribution across the molecule.

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack. The LUMO is likely to have significant contributions from the aromatic system, suggesting that the ring is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Red regions: Indicate electron-rich areas, typically associated with lone pairs of electrons on heteroatoms (like the oxygen in the hydroxyl group). These are sites for electrophilic attack.

-

Blue regions: Indicate electron-poor areas, often found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Protocol for MEP Analysis:

-

Prerequisite: A converged DFT calculation.

-

Calculation: Request the generation of the MEP surface.

-

Visualization: Plot the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map is predicted to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic interactions.

Part III: Application in Drug Development - Molecular Docking

Theoretical studies of small molecules like this compound are highly relevant in the field of drug development. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (typically a protein) to form a stable complex.

The Causality Behind Molecular Docking:

The fundamental principle of molecular docking is to find the binding mode of a ligand in the active site of a protein that has the lowest free energy of binding. This is achieved by:

-

Sampling: Exploring a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

-

Scoring: Using a scoring function to estimate the binding affinity for each sampled pose. Scoring functions are mathematical models that approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

A Self-Validating Docking Protocol:

A trustworthy docking protocol should include a validation step to ensure its reliability for the specific biological target.

Caption: A validated workflow for molecular docking studies.

Step-by-Step Molecular Docking Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein, preferably with a co-crystallized ligand, from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a low-energy 3D conformation of this compound (using the previously optimized geometry).

-

-

Validation (Redocking):

-

Define the binding site based on the location of the co-crystallized ligand.

-

"Redock" the co-crystallized ligand back into the binding site.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

-

-

Docking of this compound:

-

Using the validated docking protocol, dock this compound into the defined binding site of the target protein.

-

-

Analysis of Results:

-

Analyze the predicted binding affinity (scoring function value).

-

Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the protein.

-

This molecular docking protocol provides a framework for generating hypotheses about the potential biological targets of this compound, which can then guide further experimental investigations.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural, spectroscopic, and electronic properties of this molecule, even in the absence of extensive experimental data. The use of 2-naphthol as a validated case study demonstrates the reliability of these computational methods. Furthermore, the application of molecular docking provides a pathway to explore the potential role of this compound in drug discovery. The integration of these theoretical approaches into the research workflow can accelerate the pace of discovery and provide a deeper understanding of the molecular world.

References

- 1. Thermodynamic and physico-chemical descriptors of chloronaphthalenes: An attempt to select features explaining environmental behaviour and specific toxic effects of these compounds [pjoes.com]

- 2. chembk.com [chembk.com]

- 3. scispace.com [scispace.com]

- 4. 8-chloro-2-naphthol [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Discovery and History of 8-Chloronaphthalen-2-ol

This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 8-Chloronaphthalen-2-ol, a halogenated derivative of β-naphthol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, details established and modern preparative methods, and offers insights into its chemical character.

Introduction: A Historical Perspective on Chlorinated Naphthalenes

The late 19th century was a period of profound advancement in synthetic organic chemistry, marked by the discovery of foundational reactions that allowed for the systematic modification of aromatic compounds. The commercial production of polychlorinated naphthalenes (PCNs) began around 1910, driven by their utility as chemically stable and non-flammable materials. While the specific discovery of this compound is not prominently documented in seminal publications, its synthesis was made conceivable by the development of key reactions in the 1880s.

Given the chemical functionalities of this compound, it is highly probable that its first synthesis was achieved through the application of the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provided a reliable method to introduce a halogen at a specific position on an aromatic ring via a diazonium salt intermediate.[1][3]

Plausible Historical Synthesis: The Sandmeyer Reaction

The most logical and historically consistent route to the first synthesis of this compound would have been from a corresponding amino-naphthalenol precursor. The Sandmeyer reaction allows for the conversion of an aryl amine to an aryl halide.[1][3] In this case, the likely starting material would have been 8-Amino-2-naphthol.

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures to form a diazonium salt.[4]

-

Displacement: The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5]

Caption: Plausible historical synthesis of this compound via the Sandmeyer reaction.

Alternative and Modern Synthetic Approaches

While the Sandmeyer reaction represents a classic and direct approach, other methods for the synthesis of chloronaphthols exist, primarily involving the direct chlorination of naphthols. However, the direct chlorination of 2-naphthol tends to yield a mixture of isomers, with substitution occurring at positions 1, 3, and 6, making the isolation of the 8-chloro isomer challenging.

Modern synthetic strategies may still rely on the Sandmeyer reaction due to its high regioselectivity. Advances in purification techniques, such as column chromatography, have made the isolation of specific isomers from reaction mixtures more efficient.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 101 °C.[6] Its properties are influenced by the presence of both the hydroxyl and chloro substituents on the naphthalene ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [6] |

| Molecular Weight | 178.62 g/mol | [6] |

| Melting Point | 101 °C | [6] |

| Appearance | White crystalline solid | |

| Solubility | Poorly soluble in water, soluble in organic solvents |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol describes a plausible method for the synthesis of this compound from 8-Amino-2-naphthol.

Materials:

-

8-Amino-2-naphthol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Diazotization:

-

In a flask, dissolve a specific molar quantity of 8-Amino-2-naphthol in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as diethyl ether.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

-

Caption: Laboratory workflow for the synthesis of this compound.

Applications and Future Directions

Chloronaphthols, including this compound, serve as versatile intermediates in organic synthesis. They are precursors to a variety of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. The specific substitution pattern of this compound can influence the biological activity and physical properties of its derivatives.

Future research may focus on the development of more efficient and environmentally benign catalytic methods for the synthesis of this and other specific chloronaphthol isomers. Additionally, the exploration of the biological activities of novel derivatives of this compound remains an active area of investigation in medicinal chemistry.

References

A Comprehensive Technical Guide to the Isomers of Chloronaphthalen-2-ol: Synthesis, Separation, Characterization, and Applications

Abstract: This in-depth technical guide provides a comprehensive overview of the seven isomers of monochloronaphthalen-2-ol, molecules of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document navigates the complexities of their synthesis, detailing the challenges of regioselectivity and presenting established protocols. It further explores the analytical methodologies for their separation and characterization, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complemented by a comparative analysis of their spectroscopic data (NMR, IR, and MS). Finally, this guide discusses their applications as versatile intermediates and touches upon their toxicological profiles based on related compounds.

Introduction

The Chloronaphthalen-2-ol Family: An Overview

Chloronaphthalen-2-ols are a class of halogenated aromatic compounds derived from the 2-naphthol scaffold. The introduction of a chlorine atom onto the naphthalene ring system gives rise to a family of isomers with distinct physicochemical properties and reactivities. These compounds serve as valuable intermediates in organic synthesis, finding applications in the preparation of dyes, pharmaceuticals, and other specialty chemicals[1][2][3].

Isomeric Complexity and its Significance

The naphthalene ring of 2-naphthol offers seven possible positions for monosubstitution by a chlorine atom, leading to a corresponding number of isomers. The precise position of the chlorine atom profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its chemical behavior and biological activity. Consequently, the selective synthesis of a single isomer and the analytical capability to separate and identify all isomers are of paramount importance for any application.

Scope and Objectives of this Guide

This guide aims to provide a detailed and practical resource for professionals working with chloronaphthalen-2-ol isomers. It will cover the following key areas:

-

Identification and structural elucidation of all seven isomers.

-

A comparative review of synthetic strategies, highlighting the challenges and solutions for achieving regioselectivity.

-

In-depth protocols for the analytical separation of these isomers using modern chromatographic techniques.

-

A comprehensive compilation and comparison of spectroscopic data for accurate characterization.

-

An overview of their current and potential applications.

-

A discussion of their toxicological profiles and necessary safety precautions.

Isomers of Monochloronaphthalen-2-ol

Structural Elucidation of the Seven Possible Isomers

The seven constitutional isomers of monochloronaphthalen-2-ol are distinguished by the position of the chlorine atom on the naphthalene ring system. The numbering of the naphthalene ring is standard, with the hydroxyl group at the C-2 position. The possible isomers are therefore: 1-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, 6-chloro-, 7-chloro-, and 8-chloronaphthalen-2-ol.

Caption: The seven constitutional isomers of monochloronaphthalen-2-ol.

Physicochemical Properties: A Comparative Table

The physical and chemical properties of the chloronaphthalen-2-ol isomers vary depending on the position of the chlorine atom. These properties are crucial for designing purification strategies and predicting their behavior in different chemical environments.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloronaphthalen-2-ol | C₁₀H₇ClO | 178.62 | 74-76 | - |

| 3-Chloronaphthalen-2-ol | C₁₀H₇ClO | 178.62 | 99-101 | - |

| 4-Chloronaphthalen-2-ol | C₁₀H₇ClO | 178.62 | 118-120 | - |

| 5-Chloronaphthalen-2-ol | C₁₀H₇ClO | 178.62 | 134-136 | - |

| 6-Chloronaphthalen-2-ol | C₁₀H₇ClO | 178.62 | 115-117 | - |